molecular formula C7H5N3O B1531074 Imidazo[1,2-a]pyrazine-2-carbaldehyde CAS No. 1017782-15-8

Imidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B1531074
CAS No.: 1017782-15-8
M. Wt: 147.13 g/mol
InChI Key: YJBCAVPRXDSHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is used in the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs .


Synthesis Analysis

An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has also been reported .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-2-carbaldehyde is characterized by the presence of an imidazo[1,2-a]pyrazine core, which acts as a versatile scaffold in organic synthesis and drug development .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is involved in various chemical reactions, including one-pot three-component condensations .

Scientific Research Applications

Synthesis Methods

Imidazo[1,2-a]pyrazine-2-carbaldehyde is synthesized using various methods. One method involves aqueous synthesis of methylimidazo[1,2-a]pyridines without deliberate catalyst addition, leading to the formation of imidazo[1,2-a]pyrazine derivatives under similar conditions (Mohan, Rao, & Adimurthy, 2013). Another approach involves a mild, efficient iodine-mediated intramolecular heteroannulation for constructing the imidazo[1,2-a]pyrazinone core (Mishra et al., 2013).

Biological Applications

Imidazo[1,2-a]pyrazine derivatives serve as a versatile scaffold in organic synthesis and drug development, having multifarious biological activities. These compounds are significant for their reactivity and various synthetic methods (Goel, Luxami, & Paul, 2015). For instance, imidazo[1,2-a]pyrazine derivatives with substitutions have demonstrated cytotoxic effects on cancer cell lines, showing potential as anticancer agents (Myadaraboina et al., 2010).

Chemical Properties and Applications

The solvent moisture-controlled self-assembly of benzoimidazopyrrolopyrazines, which includes derivatives of imidazo[1,2-a]pyrazine, highlights the versatility of these compounds in forming various heterocyclic assemblies under controlled reaction parameters (Martynovskaya et al., 2022). Additionally, the luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds has been researched for potential applications in bioassays and chemiluminescence (Teranishi, 2007).

Potential Therapeutic Applications

The development of imidazo[1,2-a]pyrazine derivatives has shown promise in various therapeutic areas. For example, derivatives have been studied for their anti-inflammatory activity and potential as analgesic and antipyretic agents (Abignente et al., 1981). Additionally, the inotropic and vasodilatory properties of imidazo[1,2-a]pyrazine derivatives are being explored for treating congestive heart failure (Spitzer et al., 1988).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The development of new, more effective treatments and novel drug molecules based on this scaffold is an important task in contemporary medicinal chemistry .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-2-carbaldehyde and its derivatives have been found to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, particularly those of the Hep-2, HepG2, MCF-7, and A375 types . These cells are involved in various types of cancers, including liver, breast, and skin cancers .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death .

Biochemical Pathways

It is known that the compound has a broad-spectrum anti-influenza activity , suggesting that it may interfere with viral replication pathways

Pharmacokinetics

It is known that the compound exhibits good yields at room temperature, suggesting that it may have favorable bioavailability .

Result of Action

The primary result of the action of this compound is the death of cancer cells . The compound has been found to exhibit significant anticancer activities, with in vitro experimental results revealing promising leads with IC 50 values in the micromolar range against various types of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis is catalyzed by iodine, suggesting that the presence of this element in the environment could enhance the compound’s action . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyrazine-2-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenase and aldehyde oxidase, which are involved in the oxidation of aldehydes to carboxylic acids. These interactions are essential for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, this compound can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can impact cellular metabolism by affecting the glycolytic pathway and mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress responses and DNA repair mechanisms. By binding to the active sites of these enzymes, this compound can inhibit their activity, leading to an accumulation of reactive oxygen species and subsequent cellular damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and reduction of inflammation . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase and cytochrome P450 enzymes, which convert it into its corresponding carboxylic acid and other metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBCAVPRXDSHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677805
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-15-8
Record name Imidazo[1,2-a]pyrazine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrazine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Reactant of Route 2
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Reactant of Route 3
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyrazine-2-carbaldehyde
Reactant of Route 6
Imidazo[1,2-a]pyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.